1-Allyl-3-butylimidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-butylimidazolium chloride is an ionic liquid with the molecular formula C10H17ClN2. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in both polar and non-polar solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
1-Allyl-3-butylimidazolium chloride can be synthesized through several methods. One common synthetic route involves the alkylation of 1-allylimidazole with butyl chloride in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods may also incorporate advanced purification techniques, such as chromatography, to achieve high purity levels .
Chemical Reactions Analysis
Scientific Research Applications
1-Allyl-3-butylimidazolium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-3-butylimidazolium chloride involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions by lowering activation energies . The compound’s unique structure enables it to participate in both hydrogen bonding and van der Waals interactions, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
1-Allyl-3-butylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Vinyl-3-octylimidazolium bromide: Known for its high binding capacity for proteins like bovine serum albumin.
1-Allyl-3-methylimidazolium chloride: Noted for its high cellulose solubilization ability.
The uniqueness of this compound lies in its balance of thermal stability, solubility, and reactivity, making it suitable for a broader range of applications compared to its counterparts .
Properties
Molecular Formula |
C10H17ClN2 |
---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
1-butyl-3-prop-2-enylimidazol-1-ium;chloride |
InChI |
InChI=1S/C10H17N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-10H,2-3,5-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
KEOIXAOCXZINPN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.